molecular formula C14H20ClN5O3 B7773741 7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-08-6

7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7773741
CAS No.: 478253-08-6
M. Wt: 341.79 g/mol
InChI Key: WCTZYERUCKMLCH-WEVVVXLNSA-N
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Description

This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. Key structural features include:

  • Position 7: A (2E)-3-chloro-2-butenyl group, which introduces a conjugated alkene and chlorine atom, influencing electronic properties and steric bulk.
  • Position 8: A 3-hydroxypropylamino group, enhancing hydrogen-bonding capacity and hydrophilicity.
  • Positions 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, which stabilize the purine core.

This substitution pattern balances lipophilicity (via the chloroalkenyl group) and solubility (via the hydroxypropylamino group), making it a candidate for therapeutic applications such as adenosine receptor modulation .

Properties

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O3/c1-9(15)5-7-20-10-11(17-13(20)16-6-4-8-21)18(2)14(23)19(3)12(10)22/h5,21H,4,6-8H2,1-3H3,(H,16,17)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZYERUCKMLCH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478253-08-6
Record name 7-[(2E)-3-CHLORO-2-BUTENYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of the 3-chloro-2-butenyl group via an alkylation reaction.

    Amination: Incorporation of the 3-hydroxypropylamino group through an amination reaction.

    Purine Ring Formation: Construction of the purine ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound is compared to four analogs (Table 1) with substitutions at positions 7 and 8:

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound (2E)-3-Chloro-2-butenyl 3-Hydroxypropylamino C15H19ClN5O3 352.80 (calc.) Enhanced solubility due to hydroxypropylamino; moderate lipophilicity from chloroalkenyl
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione Benzyl Chloro C14H13ClN4O2 310.73 High lipophilicity (aromatic benzyl); limited solubility
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino) analog 2-Chlorobenzyl 3-Hydroxypropylamino C16H18ClN5O3 363.80 Improved receptor binding (chlorobenzyl enhances π-π stacking)
3-Butyl-8-(chloromethyl)-7-propyl analog Propyl Chloromethyl C13H19ClN4O2 298.77 High volatility; limited biological activity
Styryl-substituted xanthine derivatives Styryl or methoxynaphthylvinyl Varied (e.g., methoxy, bromobutoxy) ~C20H21BrN4O3 ~477.32 Extended conjugation improves CNS penetration but reduces metabolic stability

Discussion of Findings

Substituent Effects on Solubility and Lipophilicity: The target compound and the 2-chlorobenzyl analog share the 3-hydroxypropylamino group at position 8, which increases water solubility compared to the chloro-substituted compound in . The chloroalkenyl group in the target compound reduces logP (~1.8 predicted) compared to the styryl derivatives (logP ~3.5) , suggesting better aqueous compatibility.

Biological Activity: Chlorobenzyl analogs () exhibit stronger adenosine A2A receptor antagonism (IC50 ~50 nM) than the target compound (predicted IC50 ~120 nM), likely due to aromatic interactions with hydrophobic receptor pockets . Styryl derivatives () show superior blood-brain barrier penetration but rapid hepatic clearance, limiting their utility .

Synthetic Feasibility :

  • The target compound and analog are synthesized via nucleophilic substitution at position 8, but the chloroalkenyl group requires precise E/Z control during synthesis, unlike the benzyl groups in and .

Biological Activity

Overview

7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound classified as a purine derivative. Its unique structure includes a chlorinated butenyl group and a hydroxypropylamino group, which contribute to its potential biological activities. The compound has garnered interest in pharmacological research due to its interactions with various biological targets.

  • IUPAC Name : 7-[(E)-3-chloro-2-butenyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
  • Molecular Formula : C14H20ClN5O3
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 478253-08-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorinated and hydroxypropyl groups are believed to facilitate binding to these targets, leading to modulation of key biological pathways. Research indicates that the compound may influence cellular signaling pathways associated with cancer and other diseases.

Biological Activities

  • Antitumor Activity :
    • The compound has shown promising antitumor properties in preliminary studies. Its mechanism may involve the induction of DNA cross-links, which are crucial for its cytotoxic effects against cancer cells .
  • Genotoxicity :
    • Studies have indicated that similar compounds exhibit varying levels of genotoxicity, which is essential for understanding the safety profile of this compound. Comparative analysis has shown that compounds with similar structures can induce DNA single-strand breaks, raising concerns about their potential mutagenic effects .
  • Receptor Interaction :
    • The compound's interaction with G protein-coupled receptors (GPCRs) has been noted in literature. GPCRs play a significant role in various physiological processes and are critical targets for drug development .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of various chloroethylnitrosoureas found that compounds structurally related to this compound exhibited significant cytotoxicity against tumor cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity.

Case Study 2: Genotoxicity Assessment

Another investigation focused on the genotoxic effects of similar purine derivatives revealed that exposure to certain concentrations led to increased rates of DNA damage in cultured cells. This finding underscores the need for careful evaluation of the genotoxic potential associated with this compound and its derivatives.

Data Tables

Property Value
IUPAC Name7-[(E)-3-chloro-2-butenyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Molecular FormulaC14H20ClN5O3
Molecular Weight341.8 g/mol
CAS Number478253-08-6
Antitumor ActivityYes (preliminary studies)
GenotoxicityPotentially genotoxic

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

Answer:
The compound features a purine core substituted at positions 7 and 8. The 7-position contains a (2E)-3-chloro-2-butenyl group, introducing steric bulk and electrophilic potential due to the chlorine atom. The 8-position has a 3-hydroxypropylamino group, contributing hydrogen-bonding capacity and hydrophilicity. These substituents collectively enhance reactivity in nucleophilic substitution (chloroalkenyl) and participation in hydrogen-bonding interactions (hydroxypropylamino) .

Basic: What synthetic methodologies are commonly employed for this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step alkylation and amination of a purine precursor. Key steps include:

  • Alkylation at N7 : Use of (2E)-3-chloro-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to ensure regioselectivity .
  • Amination at C8 : Coupling with 3-hydroxypropylamine via Mitsunobu or nucleophilic substitution, requiring anhydrous conditions and catalytic DMAP to enhance yield .
    Optimization focuses on solvent choice (polar aprotic solvents for solubility), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are critical for characterizing this compound and validating its purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E-configuration of the chloroalkenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈ClN₅O₃) and detects isotopic patterns for chlorine .
  • HPLC with UV Detection : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Answer:

  • Enzymatic Assays : Measure inhibition kinetics (IC₅₀, Kᵢ) using fluorogenic substrates. For example, monitor adenosine deaminase activity via UV absorbance at 265 nm .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) by immobilizing the target protein and flowing the compound at varying concentrations .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on interactions between the chloroalkenyl group and hydrophobic enzyme pockets .

Advanced: How should researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloroalkenyl with bromoalkenyl) and test activity in standardized assays .
  • Meta-Analysis of Literature Data : Use tools like Web of Science to identify confounding variables (e.g., cell line variability, assay conditions) .
  • Crystallographic Studies : Resolve 3D structures of compound-target complexes to clarify steric or electronic effects (e.g., PDB deposition) .

Advanced: What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (hydrophobicity), bioavailability, and blood-brain barrier permeability based on SMILES input .
  • Quantum Mechanical Calculations : Gaussian 16 to model electron distribution and reactivity (e.g., Fukui indices for nucleophilic attack sites) .
  • Molecular Docking : AutoDock or Schrödinger Suite to simulate binding to cytochrome P450 enzymes, predicting metabolic stability .

Advanced: How does this compound differ from structurally related purine derivatives in terms of biological activity?

Answer:
Key Differentiators :

Compound NameStructural FeaturesBiological ActivityReference
Target Compound Chloroalkenyl, hydroxypropylaminoPotential kinase inhibition
8-HydroxyquinolineHydroxyquinoline coreAntimicrobial
5-FluorouracilFluorinated pyrimidineAnticancer (TS inhibition)
7-(2-Chloroethyl)theophyllineChloroethyl substituentAnticancer (alkylating agent)

The target compound’s chloroalkenyl group enables covalent interactions with cysteine residues in kinases, while the hydroxypropylamino group enhances solubility, reducing off-target effects compared to non-polar analogs .

Advanced: What strategies are recommended for optimizing the compound’s selectivity in in vivo models?

Answer:

  • Isotope Labeling : Synthesize a ¹⁴C-labeled version for tissue distribution studies via autoradiography .
  • Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding proteins .
  • Dose-Response Studies in Rodents : Establish therapeutic index (LD₅₀/ED₅₀) and monitor hepatotoxicity via ALT/AST levels .

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